![molecular formula C41H49N2O8+ B1213330 Thalistyline CAS No. 62251-53-0](/img/structure/B1213330.png)
Thalistyline
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Overview
Description
Thalistyline is a bisbenzylisoquinoline alkaloid that has been isolated from various species of the Thalictrum genus. This compound is known for its unique chemical structure and significant biological activities, including antimicrobial and hypotensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalistyline can be synthesized through the isolation of alkaloids from the roots of Thalictrum longistylum. The process involves the extraction of the roots followed by chromatographic separation to isolate this compound along with other alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Thalictrum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Thalistyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Chemical Research
Thalistyline serves as a model compound in the study of bisbenzylisoquinoline alkaloids, facilitating research into their synthesis and reactivity. Researchers utilize this compound to explore the chemical properties and potential modifications of related alkaloids, contributing to the broader understanding of this class of compounds.
Biological Applications
Antimicrobial Activity
this compound exhibits notable antimicrobial properties against various bacterial strains, making it a subject of interest in microbiological studies. Its efficacy against pathogens positions it as a potential candidate for developing new antimicrobial agents.
Hypotensive Properties
The hypotensive effects of this compound have led to investigations into its therapeutic applications for managing hypertension. Preliminary studies suggest that it may help lower blood pressure, warranting further clinical exploration.
Medical Research
In the field of medicine, this compound is being studied for its potential role in treating cardiovascular diseases due to its ability to lower blood pressure. Research indicates that compounds similar to this compound can influence cardiovascular health positively, making it a candidate for further pharmacological evaluation.
Industrial Applications
This compound's antimicrobial properties are also being explored for industrial applications, particularly in developing natural preservatives and antimicrobial agents for food and pharmaceutical products. The interest lies in harnessing its natural origins to create safer alternatives to synthetic preservatives.
Case Studies and Research Findings
Mechanism of Action
Thalistyline exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
- Methothalistyline
- N-desmethylthis compound
- Thalibrine
- Thalifendine
Comparison: this compound stands out due to its potent antimicrobial activity, which is more pronounced compared to methothis compound and N-desmethylthis compound. Additionally, this compound’s hypotensive effect is significant, making it a unique compound among its analogs .
This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62251-53-0 |
---|---|
Molecular Formula |
C41H49N2O8+ |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C41H49N2O8/c1-42-17-15-28-30(22-37(46-6)41-39(28)49-24-50-41)32(42)19-25-9-12-27(13-10-25)51-35-21-26(11-14-34(35)44-4)20-33-31-23-36(45-5)40(48-8)38(47-7)29(31)16-18-43(33,2)3/h9-14,21-23,32-33H,15-20,24H2,1-8H3/q+1/t32-,33-/m0/s1 |
InChI Key |
UNLANLZLFACELM-LQJZCPKCSA-N |
SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
Isomeric SMILES |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
Key on ui other cas no. |
62251-53-0 |
Synonyms |
thalistyline |
Origin of Product |
United States |
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